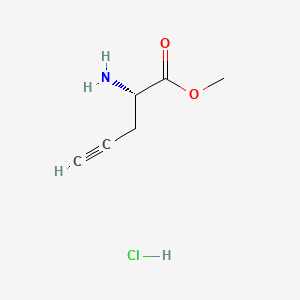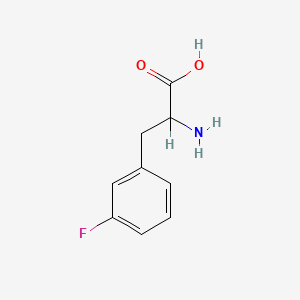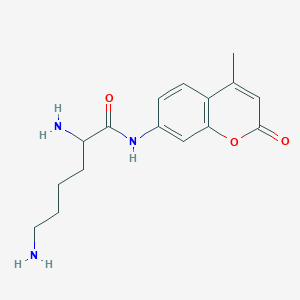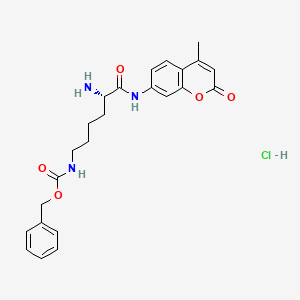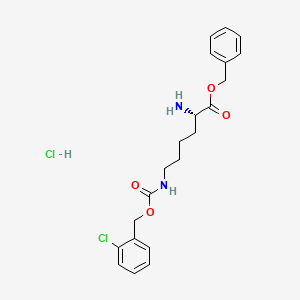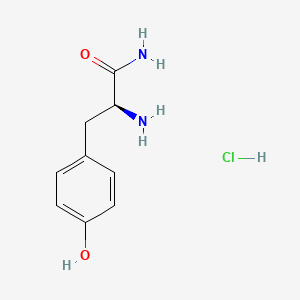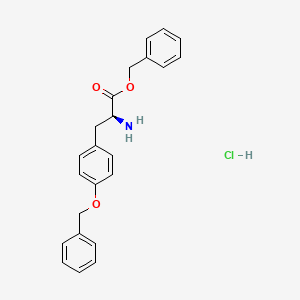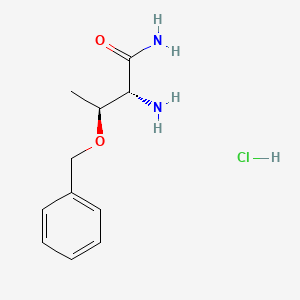
H-D-Thr(bzl)-NH2 hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Threonine(benzyl)-amide hydrochloride: is a synthetic peptide derivative. It is commonly used in peptide synthesis and research due to its unique properties. The compound is characterized by the presence of a benzyl group attached to the threonine residue, which can influence its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Peptide Synthesis: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). The threonine residue is protected with a benzyl group to prevent unwanted reactions during the synthesis process.
Amidation: The carboxyl group of the threonine is converted to an amide using reagents such as carbodiimides (e.g., N,N’-diisopropylcarbodiimide) and coupling agents (e.g., hydroxybenzotriazole).
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are employed to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Threonine amine derivative.
Substitution: Various substituted threonine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Protein Engineering: Utilized in the design of modified proteins with enhanced properties.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Investigated as a potential therapeutic agent in various diseases.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Used in the formulation of peptide-based drugs.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Interaction: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Signal Transduction: May influence cellular signaling pathways by modulating protein-protein interactions.
Vergleich Mit ähnlichen Verbindungen
H-D-Serine(benzyl)-amide hydrochloride: Similar structure but with serine instead of threonine.
H-D-Threonine(tert-butyl)-amide hydrochloride: Contains a tert-butyl group instead of a benzyl group.
Uniqueness:
Benzyl Group: The presence of the benzyl group in H-D-Threonine(benzyl)-amide hydrochloride provides unique reactivity and interaction properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
(2R,3S)-2-amino-3-phenylmethoxybutanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(10(12)11(13)14)15-7-9-5-3-2-4-6-9;/h2-6,8,10H,7,12H2,1H3,(H2,13,14);1H/t8-,10+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVWGOJCUBYNGK-KXNXZCPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)N)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
